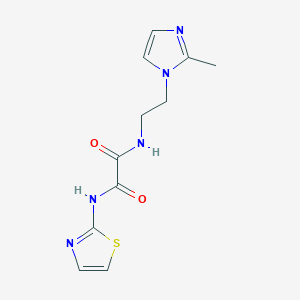

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Catalytic Activities and Synthesis

Efficient Transesterification/Acylation Reactions

Imidazol-2-ylidenes, belonging to the N-heterocyclic carbenes (NHCs) family, have shown efficiency in catalyzing transesterification involving esters and alcohols. These reactions are mediated by low catalyst loadings of aryl- or alkyl-substituted NHC catalysts, facilitating the acylation of alcohols with enol acetates under mild conditions (Grasa et al., 2003).

Anticorrosive Applications

The study on imidazole derivatives like 1-(2-ethylamino)-2-methylimidazoline has evaluated their efficiency as corrosion inhibitors, demonstrating good performance in preventing corrosion in acid media. The effectiveness of these compounds is attributed to the presence of active sites that facilitate coordination with metal surfaces (Cruz et al., 2004).

Biological and Chemical Properties

Synthesis of Celecoxib Derivatives

Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underline the potential therapeutic applications of thiazole derivatives in medicine (Küçükgüzel et al., 2013).

Antimicrobial, Antimalarial, and Antitubercular Activities

Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antimicrobial, antimalarial, and antitubercular activities. These compounds exhibited significant antibacterial and antimalarial activities, showcasing the importance of imidazole and thiazole frameworks in developing new therapeutic agents (Vekariya et al., 2017).

Electrochemical Applications

Electrochemical CO₂ Reduction

The ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has demonstrated the ability to modulate the electrochemical reduction of carbon dioxide, promoting the formation of carbon monoxide over oxalate anion. This highlights the role of imidazole derivatives in adjusting the course of electrochemical reactions for environmental applications (Sun et al., 2014).

Mecanismo De Acción

Target of Action

The compound N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, also known as N-[2-(2-methylimidazol-1-yl)ethyl]-N’-(1,3-thiazol-2-yl)oxamide, is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, such as by inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Propiedades

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2S/c1-8-12-2-5-16(8)6-3-13-9(17)10(18)15-11-14-4-7-19-11/h2,4-5,7H,3,6H2,1H3,(H,13,17)(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTGRLSWDBGTQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)

![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)

![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)

![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)

![1-(4-Methoxyphenethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896672.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2896675.png)

![7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2896676.png)

![N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2896677.png)

![2-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2896684.png)